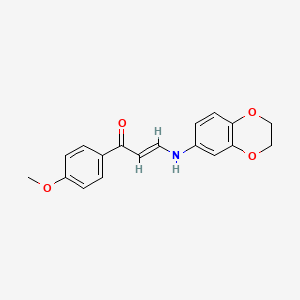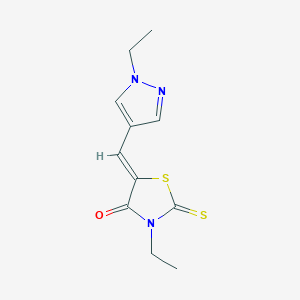![molecular formula C20H24N2O2S B10957123 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10957123.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ISOPROPYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the isopropyl and methyl groups at the desired positions.
Sulfonamide Formation: The final step involves the reaction of the substituted indole with benzenesulfonyl chloride to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-ISOPROPYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ISOPROPYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
4-ISOPROPYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of the sulfonamide group. This gives it distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)16-5-7-18(8-6-16)25(23,24)22-11-10-17-13-21-20-9-4-15(3)12-19(17)20/h4-9,12-14,21-22H,10-11H2,1-3H3 |
InChI Key |
CLCUUIKSVLZROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10957042.png)
![Ethyl 2-(ethylamino)-4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B10957048.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957055.png)
![1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10957057.png)
![4-(2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957073.png)
![{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10957083.png)
![1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10957093.png)
![1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10957099.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10957111.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957114.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10957117.png)
![ethyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10957133.png)

